molecular formula C14H15N3O B1215799 4-Hydroxy-4'-dimethylaminoazobenzene CAS No. 2496-15-3

4-Hydroxy-4'-dimethylaminoazobenzene

Cat. No.: B1215799
CAS No.: 2496-15-3
M. Wt: 241.29 g/mol
InChI Key: CQKQINNUKSBEQR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Hydroxy-4’-dimethylaminoazobenzene plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, causing oxidative damage and mutagenesis . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and activity .

Cellular Effects

The effects of 4-Hydroxy-4’-dimethylaminoazobenzene on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in hepatocytes, leading to DNA damage and apoptosis . Furthermore, 4-Hydroxy-4’-dimethylaminoazobenzene can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 4-Hydroxy-4’-dimethylaminoazobenzene exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with normal cellular functions. The compound’s metabolites, generated through the action of cytochrome P450, are highly reactive and can cause oxidative damage to cellular components . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can inhibit or activate enzymes involved in detoxification processes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-4’-dimethylaminoazobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Hydroxy-4’-dimethylaminoazobenzene is relatively stable under standard laboratory conditions but can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to this compound has been associated with persistent oxidative stress and chronic cellular damage .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-4’-dimethylaminoazobenzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, 4-Hydroxy-4’-dimethylaminoazobenzene can induce severe toxicity, including liver damage, carcinogenesis, and systemic oxidative stress . Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects .

Metabolic Pathways

4-Hydroxy-4’-dimethylaminoazobenzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These interactions can disrupt normal metabolic processes, leading to altered metabolic flux and changes in metabolite levels . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can affect the activity of enzymes involved in detoxification and oxidative stress responses .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-4’-dimethylaminoazobenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Hydroxy-4’-dimethylaminoazobenzene can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of 4-Hydroxy-4’-dimethylaminoazobenzene is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 4-Hydroxy-4’-dimethylaminoazobenzene has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKQINNUKSBEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037946
Record name Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-15-3, 193892-29-4
Record name 4'-Hydroxydimethylaminoazobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(p-Dimethylaminophenylazo)phenol
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Record name Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
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Record name 4-Hydroxy-4'-dimethylaminoazobenzene
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Record name 4-Hydroxy-4'-dimethylaminoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 4-Hydroxy-4'-dimethylaminoazobenzene influence its suitability for photo-induced surface patterning?

A: this compound (OH-azo-DMA) possesses a unique structure that enables its use in photo-induced surface patterning. The azobenzene core undergoes reversible trans-to-cis isomerization upon light exposure, leading to molecular-level motion. [, ] This characteristic, coupled with the ability of the hydroxyl group to form hydrogen bonds with polymers like poly(4-vinylpyridine) (P4VP), allows for the creation of supramolecular complexes. [] By controlling the molar ratio of OH-azo-DMA to P4VP and utilizing light exposure, researchers can manipulate the surface morphology of these complexes, generating patterns like wrinkles with controllable periods. []

Q2: What factors influence the efficiency of surface-relief grating (SRG) inscription in azopolymer complexes containing this compound?

A: Research suggests that both the type of bonding between this compound and the polymer matrix, as well as the polymer's degree of polymerization (DP), significantly impact SRG inscription efficiency. Studies comparing hydrogen-bonded and ionically bonded complexes of OH-azo-DMA with P4VP derivatives revealed that ionically bonded complexes exhibited superior diffraction efficiency (DE) and photo-induced molecular orientation. [] This improved performance is attributed to the liquid crystal structure of the ionically bonded complexes.

Q3: Can you elaborate on the advantages of employing a supramolecular approach with this compound for controlling surface patterns?

A: Utilizing a supramolecular strategy with this compound offers several benefits for surface pattern control: []

    Q4: How does the choice of photoactive molecule impact the erasure of wrinkles in supramolecular systems incorporating this compound?

    A: Research indicates that the selection of the photoactive molecule significantly influences wrinkle erasure dynamics in supramolecular systems. [] When comparing OH-azo-DMA with disperse yellow 7 (DY7) and 4,4'-dihydroxyazobenzene (DHAB), distinct wrinkle erasure times were observed. This difference stems from the varying photochemical properties of each molecule, impacting the efficiency of photomechanical changes within the supramolecular complex and subsequently influencing the speed of wrinkle erasure. [] Therefore, selecting the appropriate photoactive molecule is crucial for tailoring the system for specific applications.

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